molecular formula C5H5BrN2O2S B1378323 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester CAS No. 1373223-08-5

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester

Cat. No.: B1378323
CAS No.: 1373223-08-5
M. Wt: 237.08 g/mol
InChI Key: ZUZZOMNVTBAESU-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester typically involves the bromination of 2-aminothiazole followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine in an appropriate solvent to yield 2-amino-5-bromothiazole. This intermediate is then esterified using methanol and a suitable catalyst to produce the final compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted thiazoles.

    Oxidation Products: Oxidized thiazole derivatives.

    Reduction Products: Reduced thiazole derivatives.

Scientific Research Applications

5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester has several applications in scientific research:

Comparison with Similar Compounds

    2-Amino-5-bromothiazole: Shares the thiazole ring structure but lacks the ester group.

    2-Amino-4-methylthiazole: Similar structure but with a methyl group instead of a bromine atom.

    5-Amino-2-chlorothiazole-4-carboxylic acid methyl ester: Chlorine atom instead of bromine.

Uniqueness: 5-Amino-2-bromo-thiazole-4-carboxylic acid methyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and bromine groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

methyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZZOMNVTBAESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196532
Record name 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373223-08-5
Record name 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-2-bromo-1,3-thiazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of methyl 5-amino-1,3-thiazole-4-carboxylate (J & W PharmLab, 10.0 g, 63.2 mmol) in THF (100 mL), N-bromosuccinimide (12.0 g, 67.4 mmol) was added portion-wise. After stirring at room temperature for 1 h, the mixture reaction was filtered to give a first crop of product as a pink solid (9.8 g). The filtrate was concentrated under reduced pressure. The resulting residue was triturated with EtOAc (15 mL) and filtered to give a second crop of product as a pink solid (5.0 g, total yield: 99%). LCMS calc. for C5H6BrN2O2S (M+H)+: m/z=236.9. found 237.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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